1-[5-(4-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one
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Overview
Description
1-[5-(4-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one is a useful research compound. Its molecular formula is C21H19BrN4O and its molecular weight is 423.314. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications of Related Compounds
Synthesis and Pharmacological Applications :
- Derivatives of bipyrazole, a related chemical framework, have demonstrated a wide array of potent activities against various diseases such as cancer, tuberculosis, inflammation, and microbial infections. These compounds have been noted for their potential as building blocks in the treatment of diseases, with metal complexes of bipyrazoles showing enhanced biological activities compared to their ligands. This highlights the potential of 1-[5-(4-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one in pharmaceutical applications, particularly in designing drugs with specific biological targets (Abbas, Abdellattif, & Dawood, 2021).
Chemical Properties and Analytical Techniques :
- The chemical properties and analytical techniques for compounds like pantoprazole sodium sesquihydrate, a proton pump inhibitor, indicate the importance of understanding the stability, solubility, and identification methods of similar compounds. This underscores the significance of analytical and physicochemical methods in the development and quality control of pharmaceutical compounds, which could be applicable to the study and application of this compound (Shelekhova et al., 2020).
Potential in Material Science :
- Compounds containing brominated phenyl groups, similar to the bromophenyl in your query, have been explored for their use in flame retardants and their occurrence in various environments. This suggests potential applications of the specified compound in material science, particularly in developing new flame-retardant materials or studying the environmental impact of brominated compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Mechanism of Action
Target of Action
Similar pyrazoline derivatives have been shown to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It is known that pyrazoline derivatives can affect the activity of ache . Reduced AchE activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Similar compounds have been shown to affect oxidative stress pathways . These compounds can increase the production of reactive oxygen species (ROS), which can negatively affect different cellular components .
Result of Action
Similar compounds have been shown to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(3-methyl-1-phenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O/c1-14-19(13-25(23-14)18-6-4-3-5-7-18)21-12-20(24-26(21)15(2)27)16-8-10-17(22)11-9-16/h3-11,13,21H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOJZLCMHAVMQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2CC(=NN2C(=O)C)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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